molecular formula C16H24N2O5S B6047716 N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B6047716
M. Wt: 356.4 g/mol
InChI Key: GAJUQBIQLDOEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide, also known as Molsidomine, is a drug that belongs to the class of organic nitrates. It is used in the treatment of angina pectoris and heart failure. Molsidomine is a prodrug that is metabolized in the body to release nitric oxide (NO), which is a potent vasodilator. The release of NO leads to the relaxation of smooth muscles in blood vessels, resulting in an increase in blood flow and a decrease in blood pressure.

Mechanism of Action

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide works by releasing NO in the body, which activates guanylate cyclase and increases the production of cyclic guanosine monophosphate (cGMP). cGMP leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and increased blood flow. N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide also reduces the production of reactive oxygen species (ROS) and inhibits platelet aggregation, leading to a reduction in oxidative stress and improved endothelial function.
Biochemical and physiological effects:
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It increases the production of NO, which leads to vasodilation and increased blood flow. It also reduces the production of ROS and inhibits platelet aggregation, leading to a reduction in oxidative stress and improved endothelial function. N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has been shown to improve left ventricular function and reduce myocardial ischemia in patients with heart failure.

Advantages and Limitations for Lab Experiments

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been extensively studied and its mechanism of action is well understood. However, N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has some limitations for lab experiments. It is a prodrug that requires metabolic activation to release NO, which may complicate its use in certain experimental settings. Additionally, N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide. One area of interest is its potential use in the treatment of pulmonary hypertension. N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension. Another area of interest is its potential use in the treatment of erectile dysfunction. N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has been shown to improve erectile function in patients with erectile dysfunction. Finally, N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide may have potential applications in the treatment of other diseases such as stroke and diabetes, although further research is needed to fully explore these possibilities.

Synthesis Methods

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide can be synthesized through a multi-step process starting from 4-methoxy-3-nitrobenzenesulfonyl chloride. The nitro group is reduced to an amino group using sodium dithionite. The resulting amine is then reacted with 2,2-dimethylpropionic anhydride to obtain the amide. The amide is then treated with morpholine and sodium hydride to obtain N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide.

Scientific Research Applications

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases such as hypertension, heart failure, and angina pectoris. It has been shown to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation. N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of erectile dysfunction and pulmonary hypertension.

properties

IUPAC Name

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-16(2,3)15(19)17-12-5-6-13(22-4)14(11-12)24(20,21)18-7-9-23-10-8-18/h5-6,11H,7-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJUQBIQLDOEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-2,2-dimethylpropanamide

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